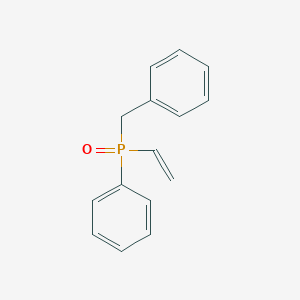
Benzyl(ethenyl)oxo(phenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylphenylvinylphosphine oxide is an organophosphorus compound characterized by the presence of benzyl, phenyl, and vinyl groups attached to a phosphine oxide moiety.
Preparation Methods
The synthesis of benzylphenylvinylphosphine oxide typically involves the oxidation of its corresponding phosphine precursor. One common method is the reaction of benzylphenylvinylphosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Industrial production methods may involve large-scale oxidation processes using similar reagents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Benzylphenylvinylphosphine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the vinyl or benzyl groups are replaced by other functional groups.
Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form new carbon-phosphorus bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium, nickel) . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified phosphine oxides and phosphines .
Scientific Research Applications
Benzylphenylvinylphosphine oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzylphenylvinylphosphine oxide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s phosphine oxide group is crucial for its binding affinity and specificity. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and materials science .
Comparison with Similar Compounds
Benzylphenylvinylphosphine oxide can be compared with other phosphine oxides, such as diphenylphosphine oxide and triphenylphosphine oxide. . Similar compounds include:
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Benzylphosphine oxide
These compounds differ in their substituents, which influence their chemical behavior and applications .
Properties
CAS No. |
109632-24-8 |
|---|---|
Molecular Formula |
C15H15OP |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
[ethenyl(phenyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H15OP/c1-2-17(16,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h2-12H,1,13H2 |
InChI Key |
UMEHAJABQNRABA-UHFFFAOYSA-N |
Canonical SMILES |
C=CP(=O)(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















